2-Methoxy-6-methyl-1-oxidopyridin-1-ium
Overview
Description
2-Methoxy-6-methyl-1-oxidopyridin-1-ium is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . . This compound is characterized by the presence of a methoxy group and a methyl group attached to a pyridine ring, with an oxidized nitrogen atom.
Preparation Methods
The synthesis of 2-Methoxy-6-methyl-1-oxidopyridin-1-ium typically involves the oxidation of 2-methoxy-6-methylpyridine. One common method is the use of peracetic acid as an oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the pyridine ring.
Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-Methoxy-6-methyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, yielding 2-methoxy-6-methylpyridine.
Substitution: The methoxy and methyl groups on the pyridine ring can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include peracetic acid for oxidation and reducing agents such as hydrogen gas or metal hydrides for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-6-methyl-1-oxidopyridin-1-ium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-1-oxidopyridin-1-ium involves its interactions with molecular targets in biological systems. The oxidized nitrogen atom in the pyridine ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The specific pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
2-Methoxy-6-methyl-1-oxidopyridin-1-ium can be compared with similar compounds such as:
2-Methoxy-6-methylpyridine: This compound lacks the oxidized nitrogen atom and has different chemical properties and reactivity.
6-Methoxy-2-picoline: Another similar compound with a methoxy group and a methyl group on the pyridine ring, but with different substitution patterns.
The uniqueness of this compound lies in its oxidized nitrogen atom, which imparts distinct chemical and biological properties compared to its non-oxidized counterparts.
Properties
IUPAC Name |
2-methoxy-6-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADXKWUIIYFCOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)OC)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397827 | |
Record name | 2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-04-5 | |
Record name | NSC94797 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-6-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.